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Compound of Interest

Compound Name: N-Pentadecanoyl-psychosine

Cat. No.: B3026322 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural

elucidation of complex lipids. This guide provides a comparative framework for confirming the

identity of N-Pentadecanoyl-psychosine, a key glycosphingolipid, by contrasting its expected

NMR spectral features with those of closely related and well-characterized analogs.

Comparative Analysis of ¹H and ¹³C NMR Data
Precise NMR data for N-Pentadecanoyl-psychosine is not readily available in public

literature. However, by examining the spectra of homologous galactosylceramides, we can

confidently predict the chemical shifts for its core structural components: the sphingosine base

and the galactose headgroup. The primary variation in the spectra will arise from the N-

pentadecanoyl (C15:0) fatty acid chain.

For comparison, we present typical ¹H and ¹³C NMR chemical shifts for the structurally similar

N-Lauroyl-psychosine (C12:0) and N-Stearoyl-psychosine (C18:0). The data for the

sphingosine and galactose moieties will be largely consistent across these compounds, while

the signals for the fatty acid chain will differ in their integration values and the chemical shifts of

the terminal methyl and adjacent methylene groups.

Table 1: Comparative ¹H NMR Chemical Shifts (ppm) for N-Acyl-psychosine Analogs in DMSO-

d₆
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Assignment
N-Lauroyl-
psychosine (C12:0)

N-Stearoyl-
psychosine (C18:0)

N-Pentadecanoyl-

psychosine (C15:0)

(Expected)

Sphingosine

H-1 ~4.1-4.3 (m) ~4.1-4.3 (m) ~4.1-4.3 (m)

H-2 ~3.8-4.0 (m) ~3.8-4.0 (m) ~3.8-4.0 (m)

H-3 ~3.9-4.1 (m) ~3.9-4.1 (m) ~3.9-4.1 (m)

H-4 (olefinic) ~5.4-5.6 (m) ~5.4-5.6 (m) ~5.4-5.6 (m)

H-5 (olefinic) ~5.6-5.8 (m) ~5.6-5.8 (m) ~5.6-5.8 (m)

Galactose

H-1' (anomeric) ~4.2 (d) ~4.2 (d) ~4.2 (d)

H-2' - H-6' ~3.2-3.8 (m) ~3.2-3.8 (m) ~3.2-3.8 (m)

Fatty Acid Chain

α-CH₂ ~2.0-2.2 (t) ~2.0-2.2 (t) ~2.0-2.2 (t)

β-CH₂ ~1.5-1.7 (m) ~1.5-1.7 (m) ~1.5-1.7 (m)

(CH₂)n ~1.2-1.4 (br s) ~1.2-1.4 (br s) ~1.2-1.4 (br s)

ω-CH₃ ~0.8-0.9 (t) ~0.8-0.9 (t) ~0.8-0.9 (t)

Table 2: Comparative ¹³C NMR Chemical Shifts (ppm) for N-Acyl-psychosine Analogs in

DMSO-d₆
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Assignment
N-Lauroyl-
psychosine (C12:0)

N-Stearoyl-
psychosine (C18:0)

N-Pentadecanoyl-

psychosine (C15:0)

(Expected)

Sphingosine

C-1 ~68-70 ~68-70 ~68-70

C-2 ~52-54 ~52-54 ~52-54

C-3 ~73-75 ~73-75 ~73-75

C-4 (olefinic) ~128-130 ~128-130 ~128-130

C-5 (olefinic) ~130-132 ~130-132 ~130-132

Galactose

C-1' (anomeric) ~103-105 ~103-105 ~103-105

C-2' - C-5' ~69-76 ~69-76 ~69-76

C-6' ~60-62 ~60-62 ~60-62

Fatty Acid Chain

C=O (amide) ~172-174 ~172-174 ~172-174

α-CH₂ ~35-37 ~35-37 ~35-37

β-CH₂ ~25-27 ~25-27 ~25-27

(CH₂)n ~28-30 ~28-30 ~28-30

ω-1 CH₂ ~31-33 ~31-33 ~31-33

ω-CH₃ ~13-15 ~13-15 ~13-15

Experimental Protocol for NMR Analysis
A detailed and robust experimental protocol is critical for obtaining high-quality NMR spectra for

glycosphingolipids.

1. Sample Preparation:
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Dissolve 5-10 mg of the purified N-Pentadecanoyl-psychosine in 0.5-0.7 mL of deuterated

dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended as it is an excellent

solvent for this class of amphiphilic molecules and allows for the observation of

exchangeable protons (e.g., hydroxyl and amide protons).

For certain applications, a solvent mixture such as chloroform-d/methanol-d₄ (2:1, v/v) can

be used.

Vortex the sample until the lipid is fully dissolved. Gentle heating may be required, but care

should be taken to avoid degradation.

Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

Instrumentation: A high-field NMR spectrometer (≥500 MHz for ¹H) is recommended to

achieve optimal signal dispersion.

¹H NMR:

Acquire a standard one-dimensional ¹H spectrum.

Typical spectral width: 0-10 ppm.

Number of scans: 16-64, depending on the sample concentration.

A relaxation delay of 2-5 seconds is recommended.

¹³C NMR:

Acquire a proton-decoupled ¹³C spectrum.

Typical spectral width: 0-180 ppm.

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

Employing techniques like DEPT (Distortionless Enhancement by Polarization Transfer)

can aid in distinguishing between CH, CH₂, and CH₃ groups.
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2D NMR:

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and

confirm proton assignments within the sphingosine and galactose moieties.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple

Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei, providing

unambiguous carbon assignments.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C

correlations (2-3 bonds), which is crucial for assigning quaternary carbons and linking

different structural fragments.

Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the identity of N-
Pentadecanoyl-psychosine using NMR spectroscopy.
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Workflow for NMR-based structural confirmation.
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Signaling Pathway Context
While NMR is primarily for structural elucidation, understanding the biological context of N-
Pentadecanoyl-psychosine is crucial. Psychosines are implicated in the pathology of Krabbe

disease, a lysosomal storage disorder, where they accumulate and induce apoptosis in

oligodendrocytes. The N-acyl chain length can influence the biophysical properties of these

lipids and their role in membrane disruption and subsequent signaling cascades.
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Simplified psychosine-induced apoptosis pathway.
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[https://www.benchchem.com/product/b3026322#confirming-the-identity-of-n-pentadecanoyl-
psychosine-with-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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